molecular formula C14H10Cl2N2O3S B1350338 1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine

1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine

Cat. No.: B1350338
M. Wt: 357.2 g/mol
InChI Key: DOQLDZCAHXRBIR-UHFFFAOYSA-N
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Description

1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine is a complex organic compound with the molecular formula C14H10Cl2N2O3S.

Preparation Methods

The synthesis of 1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,3-dichlorophenylthiol: This intermediate is synthesized by reacting 2,3-dichloronitrobenzene with thiourea under acidic conditions.

    Formation of 2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzaldehyde: The thiol intermediate is then reacted with 5-nitrobenzaldehyde in the presence of a base to form the desired aldehyde.

    Oximation: The final step involves the reaction of the aldehyde with hydroxylamine hydrochloride and sodium acetate to form the O-methyloxime derivative

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide

Scientific Research Applications

1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. Additionally, the sulfanyl group may contribute to its reactivity and binding affinity with target proteins .

Comparison with Similar Compounds

Similar compounds to 1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine include:

    Pyrifenox: An oxime O-ether used as a fungicide for controlling powdery mildew and other fungal pathogens.

    2,4-Dichlorophenylsulfanyl derivatives: These compounds share similar structural features and are studied for their potential biological activities.

Properties

Molecular Formula

C14H10Cl2N2O3S

Molecular Weight

357.2 g/mol

IUPAC Name

1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine

InChI

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-12(9)22-13-4-2-3-11(15)14(13)16/h2-8H,1H3

InChI Key

DOQLDZCAHXRBIR-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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